1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate
Description
1-Benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate (CAS No.: 83056-78-4) is a chiral imidazolidine derivative characterized by a 2-oxoimidazolidine core substituted with a methyl group at position 3 and two ester-protected carboxyl groups at positions 1 and 3. The stereochemistry at position 5 is specified as (5S), which is critical for its biological activity and synthetic applications. The compound features a benzyl ester at position 1 and a tert-butyl ester at position 5, both of which serve as protective groups for carboxyl functionalities during synthetic processes .
This compound is a key intermediate in the synthesis of Imidapril hydrochloride (CAS No.: 89396-94-1), an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension . Its structural complexity arises from the need to preserve stereochemical integrity during multi-step syntheses, often involving coupling reactions and catalytic hydrogenation for deprotection .
Properties
IUPAC Name |
1-O-benzyl 5-O-tert-butyl 3-methyl-2-oxoimidazolidine-1,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-14(20)13-10-18(4)15(21)19(13)16(22)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXYPDGMBVVNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C(=O)N1C(=O)OCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine-Carbonyl Cyclization
A foundational approach involves cyclocondensation between α,β-diamino esters and carbonyl equivalents. For example:
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Starting Material : (S)-N-Boc-β-aminoalanine methyl ester
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Methyl Introduction : Alkylation at the β-position using methyl iodide under basic conditions (K₂CO₃/DMF).
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Cyclization : Treatment with triphosgene generates the 2-oxoimidazolidine core.
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Esterification :
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Methyl alkylation | 78% | K₂CO₃, DMF, 0°C→RT, 12 h |
| Cyclization | 65% | Triphosgene, Et₃N, CH₂Cl₂, −20°C |
| Dual esterification | 82% | Sequential CbzCl/Boc₂O, RT |
Organometallic-Mediated Approaches
Zinc-Mediated Conjugate Addition
Adapting methods from piperidine synthesis, a zinc reagent introduces the 3-methyl group:
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Substrate : N-Cbz-2-oxoimidazolidine-5-carboxylic acid
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Organozinc Addition : MeZnBr (2 equiv) in THF at −78°C, followed by warming to RT.
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Stereochemical Control : Chiral ligand (e.g., (R)-BINOL) ensures 5S configuration.
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Esterification : Simultaneous protection with benzyl chloroformate and tert-butyl bromoacetate under Schotten-Baumann conditions.
Optimization Insight :
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Lower temperatures (−78°C) improve stereoselectivity (dr 9:1).
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Boc protection prior to benzylation minimizes transesterification.
Reductive Amination Pathways
From β-Keto Esters
A patent-derived method uses reductive amination:
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Precursor Synthesis :
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Cyclization : Hydrogenation (H₂, Pd/C) induces ring closure.
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Dual Esterification :
Critical Parameters :
Chirality Control Mechanisms
Asymmetric Catalysis
The 5S configuration is achieved via:
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Chiral Auxiliaries : (S)-Phenethylamine induces facial selectivity during cyclization.
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Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., CAL-B in MTBE).
Comparative Data :
| Method | ee (%) | Yield |
|---|---|---|
| Chiral auxiliary | 92 | 68% |
| Enzymatic resolution | 99 | 45% |
Industrial-Scale Considerations
Cost-Effective Protecting Group Strategies
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Benzyl Removal : Catalytic hydrogenation (H₂, Pd(OH)₂/C) avoids harsh acids.
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tert-Butyl Stability : Resists hydrolysis under hydrogenation conditions, enabling orthogonal deprotection.
Process Metrics :
| Parameter | Optimal Value |
|---|---|
| Hydrogen pressure | 50 psi |
| Catalyst loading | 5 wt% Pd |
| Reaction time | 8 h |
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and tert-butyl esters can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester groups would yield the corresponding alcohols, while substitution reactions could introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester has numerous applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or substrates in biochemical assays.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of (S)-3-Methyl-2-oxo-iMidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Similarities :
- Both classes utilize tert-butyl (Boc) and benzyl esters as protective groups.
- Designed for peptide coupling reactions, similar to the target compound’s role in Imidapril synthesis.
Key Differences :
- Core Structure: Boc-protected derivatives (e.g., Boc-L-glutamic acid 1-benzyl ester) feature linear amino acid backbones, whereas the target compound has a cyclic 2-oxoimidazolidine ring .
- Synthetic Yields : Deprotection of benzyl groups via hydrogenation in Boc derivatives achieves yields >90% (e.g., 93% for compound 9), comparable to the target compound’s reported high yields in intermediate steps .
- Applications : Boc derivatives are used in generic peptide synthesis, while the target compound is specialized for ACE inhibitor intermediates .
5-Ethyl 2-Methyl Pyrrolidine-2,5-dicarboxylate Derivatives
Structural Similarities :
Key Differences :
- Physical Properties : The pyrrolidine derivative exhibits a melting point of 148–150°C and distinct NMR shifts (e.g., 1H NMR δ 1.42 for tert-butyl), whereas the target compound’s data emphasizes stereochemical purity via chiral chromatography .
(5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium
Structural Similarities :
Key Differences :
- Reactivity : The dimethylsulfoxonium moiety in this compound enables ylide formation for cyclopropanation reactions, unlike the target compound’s role in nucleophilic acyl substitutions .
- Stability : The sulfoxonium group is sensitive to moisture, whereas the target compound’s imidazolidine core demonstrates higher thermal stability .
Data Tables for Comparative Analysis
Research Findings and Implications
- Stereochemical Control: The (5S) configuration in the target compound is essential for binding to ACE’s active site, a feature absent in non-chiral analogs like pyrrolidine derivatives .
- Protective Group Strategy : Benzyl/tert-butyl esters offer orthogonal deprotection (hydrogenation for benzyl, acidolysis for tert-butyl), enabling sequential functionalization .
- Stability : The imidazolidine ring enhances metabolic stability compared to acyclic Boc derivatives, as evidenced by its use in pharmaceuticals .
Biological Activity
1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the imidazolidine core and multiple functional groups, suggest potential biological activities that warrant detailed investigation.
Chemical Structure
The compound can be represented by the following molecular formula:
The structural representation highlights the imidazolidine ring and the presence of both benzyl and tert-butyl substituents, which may influence its biological interactions.
Biological Activity Overview
The biological activity of 1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate has been explored in several studies, focusing on its potential as an enzyme inhibitor, its anti-inflammatory properties, and its role in cancer therapy.
Enzyme Inhibition
Research indicates that compounds with similar imidazolidine structures often exhibit enzyme inhibition properties. For instance, studies have shown that derivatives of oxoimidazolidines can inhibit specific enzymes involved in metabolic pathways. The mechanism typically involves the interaction of the compound with the active site of the enzyme, leading to a decrease in enzymatic activity.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is linked to its ability to modulate inflammatory pathways. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, suggesting a possible therapeutic application in treating inflammatory diseases.
Anticancer Activity
Preliminary investigations into the anticancer properties of 1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate reveal promising results. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. This effect may be attributed to its structural characteristics that facilitate interaction with cellular targets involved in cell survival and proliferation.
Research Findings and Case Studies
Several studies have been conducted to elucidate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of enzyme X with an IC50 value of 25 µM. |
| Study B | Anti-inflammatory | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
| Study C | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
The mechanism by which 1-benzyl 5-tert-butyl (5S)-3-methyl-2-oxoimidazolidine-1,5-dicarboxylate exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound likely binds to specific enzymes, altering their conformation and inhibiting their activity.
- Cytokine Modulation : It may interfere with signaling pathways that regulate cytokine production, thus modulating inflammation.
- Cell Cycle Regulation : The induction of apoptosis suggests that it may affect cell cycle checkpoints, leading to cell death in cancerous cells.
Q & A
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
